![molecular formula C18H14FN3O3 B1450827 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol CAS No. 574745-76-9](/img/structure/B1450827.png)
4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol
Overview
Description
This compound is a crystalline form of 1-((4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquino-lin-7-yloxy)methyl)cyclopropanamine of AL3818 . It has been used in the preparation of anti-cancer agents .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 370.38 . It is a solid at room temperature and should be stored in a dry place, preferably in a freezer, under -20C .Scientific Research Applications
Molecular Structure and Supramolecular Architecture
This compound has been studied for its molecular structure and supramolecular architecture . The crystal structure of this compound has been reported for the first time, revealing that the molecules are linked into a two-dimensional layered structure by intermolecular interactions N–H⋅⋅⋅O and O–H⋅⋅⋅N .
Pharmaceutical Crystal Engineering
Pharmaceutical crystal engineering has attracted a lot of attention in solid-state chemistry and pharmaceutical sciences, as it is the most effective method to investigate the physicochemical properties of active pharmaceutical ingredients (APIs), including solubility, bioavailability, stability, processability, etc . This compound has been used in this field of research.
VEGFR-2 Inhibitor
This compound was first demonstrated as an active potent VEGFR-2 inhibitor in vivo . VEGFR-2 is a key receptor in the VEGF pathway, which plays a significant role in tumor angiogenesis.
Non-Small-Cell Lung Cancer Treatment
The compound has been found to inhibit tumor growth in non-small-cell lung cancer . This suggests potential applications in the treatment of this type of cancer.
Neovascular Age-Related Macular Degeneration Treatment
Research on this compound remains active for potential applications in other areas, such as neovascular age-related macular degeneration . This is a condition that affects the part of the eye that provides sharp, central vision.
Soft-Tissue Sarcomas Treatment
The compound is also being researched for potential applications in the treatment of soft-tissue sarcomas . These are a group of cancers that begin in the tissues that support and connect the body, including muscle, fat, blood vessels, nerves, tendons, and the lining of your joints.
Prodrug of Dual VEGFR-2 and FGFR-1 Kinase Inhibitor
This compound is a prodrug of a dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 kinase inhibitor . This suggests potential applications in the treatment of diseases where these receptors play a key role.
Phase II Clinical Trials
The compound, also known as brivanib alaninate/BMS-582664, was selected as a development candidate and is presently in phase II clinical trials . This indicates that the compound has shown promise in early-stage studies and is now being tested for its effectiveness, side effects, and safety in a larger group of people.
Safety and Hazards
Mechanism of Action
Target of Action
The compound, 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol, primarily targets multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptors (PDGFR), and c-kit . These receptors play crucial roles in cell proliferation, cell growth, cell migration, cell differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets by inhibiting their activity. This inhibition disrupts the signaling pathways mediated by these receptors, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting VEGFR, FGFR, PDGFR, and c-kit, it disrupts the signaling pathways that these receptors mediate. This disruption can lead to decreased cell proliferation, cell growth, and angiogenesis, which are critical processes for tumor growth and metastasis .
Pharmacokinetics
The compound is orally administered, suggesting that it has good bioavailability
Result of Action
The inhibition of the targeted receptors by 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol leads to a decrease in cell proliferation and angiogenesis. This can result in the slowing or stopping of tumor growth and the prevention of metastasis .
properties
IUPAC Name |
4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3/c1-9-5-10-12(22-9)3-4-15(17(10)19)25-18-11-6-16(24-2)14(23)7-13(11)20-8-21-18/h3-8,22-23H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDMWBMVOITFQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437066 | |
Record name | 4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
574745-76-9 | |
Record name | 4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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